An In-Depth Technical Guide to 3-Fluoroazetidine Hydrochloride
An In-Depth Technical Guide to 3-Fluoroazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoroazetidine hydrochloride is a synthetically versatile, four-membered heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the azetidine ring imparts unique stereoelectronic properties that can significantly influence the pharmacological profile of a parent molecule. This includes modulating metabolic stability, basicity (pKa), and binding interactions with biological targets.[1][2] As a hydrochloride salt, the compound exhibits enhanced solubility in aqueous media, facilitating its use in various synthetic and biological applications.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-Fluoroazetidine hydrochloride.
Chemical and Physical Properties
3-Fluoroazetidine hydrochloride is a white to off-white solid at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆FN·HCl | [2][5] |
| Molecular Weight | 111.55 g/mol | [5] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 127-131 °C | |
| Boiling Point | 59.3 °C at 760 mmHg (for the free base) | [6] |
| Solubility | Soluble in water | [2] |
| pKa | Data not available |
Synthesis and Purification
A plausible synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for 3-Fluoroazetidine hydrochloride.
Note: The specific choice of protecting group, fluorinating agent, and reaction conditions would require optimization.
General Experimental Considerations
-
Fluorination: The fluorination of the hydroxyl group is a critical step and should be performed with caution, as common fluorinating agents like diethylaminosulfur trifluoride (DAST) can be hazardous. The reaction is typically carried out in an inert solvent (e.g., dichloromethane) at low temperatures.
-
Deprotection: The choice of deprotection conditions depends on the N-protecting group used. For a tert-butoxycarbonyl (Boc) group, treatment with a strong acid such as trifluoroacetic acid or hydrochloric acid in a suitable solvent is effective.
-
Salt Formation and Purification: The hydrochloride salt is typically formed by introducing hydrogen chloride (as a gas or a solution in an organic solvent like diethyl ether or dioxane) to a solution of the free base. The resulting solid can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Spectral Data
While specific spectra are proprietary to chemical suppliers, the expected NMR spectral characteristics are as follows:
¹H NMR:
-
The proton at the C3 position will appear as a complex multiplet due to coupling with both the adjacent fluorine atom and the protons on the C2 and C4 carbons.
-
The protons on the C2 and C4 carbons will also appear as multiplets, further complicated by geminal and vicinal coupling, as well as coupling to the fluorine atom.
-
The N-H proton will be a broad singlet, and its chemical shift will be concentration and solvent dependent.
¹³C NMR:
-
The C3 carbon will show a large one-bond coupling constant (¹JCF) with the fluorine atom, resulting in a doublet.
-
The C2 and C4 carbons will exhibit smaller two-bond couplings (²JCF) to the fluorine atom, also appearing as doublets.
Reactivity and Stability
3-Fluoroazetidine hydrochloride is stable under standard storage conditions, though it is recommended to be stored in a cool, dry place away from incompatible materials.[8]
-
Reactivity of the Azetidine Nitrogen: The secondary amine in the azetidine ring is nucleophilic and will react with various electrophiles. Common reactions include N-alkylation, N-acylation, N-arylation, and reductive amination. The presence of the electron-withdrawing fluorine atom at the 3-position is expected to decrease the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted azetidine.
-
Ring Strain and Ring-Opening Reactions: Azetidines possess significant ring strain, making them susceptible to ring-opening reactions under certain conditions.[9] These reactions are often promoted by Lewis acids or proceed via the formation of a quaternary azetidinium salt.[10] The regioselectivity of ring-opening is influenced by the substituents on the ring.[10] For 3-fluoroazetidine, nucleophilic attack is likely to occur at the C2 or C4 positions.
-
Incompatible Materials: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[11]
Applications in Drug Discovery
The 3-fluoroazetidine moiety is considered a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties.[3]
Role as a Bioisostere
The fluorinated azetidine ring can serve as a bioisosteric replacement for other cyclic and acyclic amine-containing fragments. The rigid conformation of the azetidine ring can help to lock in a bioactive conformation, leading to enhanced binding affinity for the target protein.
Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
One of the most notable applications of 3-fluoroazetidine derivatives is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes.[1][12] The azetidine scaffold serves as a core element for building molecules that can effectively interact with the active site of the DPP-4 enzyme.[1]
The following diagram illustrates the general workflow for incorporating the 3-fluoroazetidine scaffold into a potential DPP-4 inhibitor.
Caption: Workflow for the use of 3-fluoroazetidine in the synthesis of DPP-4 inhibitors.
Safety and Handling
3-Fluoroazetidine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[12] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[12]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Use only outdoors or in a well-ventilated area.[8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke when using this product.[8]
First Aid:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
3-Fluoroazetidine hydrochloride is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique structural and electronic properties, conferred by the strained, fluorinated four-membered ring, make it an attractive scaffold for modulating the physicochemical and pharmacological properties of drug candidates. While detailed, publicly available experimental data for some of its properties remain limited, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important chemical intermediate. As the demand for novel fluorinated scaffolds in drug discovery continues to grow, the utility of 3-Fluoroazetidine hydrochloride is expected to expand further.
References
- 1. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 617718-46-4: 3-Fluoroazetidine hydrochloride [cymitquimica.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 3-Fluoroazetidine Hydrochloride CAS 617718-46-4 [minglangchem.com]
- 5. jigschemical.com [jigschemical.com]
- 6. 3-fluoroazetidine hydrochloride, CAS No. 617718-46-4 - iChemical [ichemical.com]
- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 11. rsc.org [rsc.org]
- 12. 3-FLUOROAZETIDINE HYDROCHLORIDE | 617718-46-4 [chemicalbook.com]
